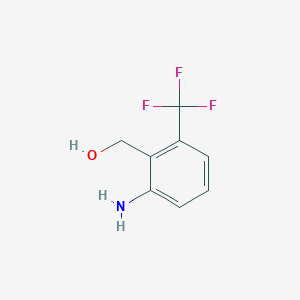

(2-Amino-6-(trifluoromethyl)phenyl)methanol

Description

BenchChem offers high-quality (2-Amino-6-(trifluoromethyl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-6-(trifluoromethyl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-amino-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3,13H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXLPYPTYMDAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Amino-6-(trifluoromethyl)phenyl)methanol physical properties

The following technical guide details the physical properties, synthesis, and handling of (2-Amino-6-(trifluoromethyl)phenyl)methanol. This document is structured for researchers and process chemists requiring high-fidelity data for experimental design.

Executive Summary

(2-Amino-6-(trifluoromethyl)phenyl)methanol (CAS: 763027-00-5) is a critical trifluoromethylated aniline intermediate used primarily in the synthesis of polycyclic heterocycles, including quinolines and indoles, for medicinal chemistry. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group (

Chemical Identity & Structural Analysis

| Attribute | Detail |

| IUPAC Name | (2-Amino-6-(trifluoromethyl)phenyl)methanol |

| Common Synonyms | 2-Amino-6-(trifluoromethyl)benzyl alcohol; 2-Hydroxymethyl-3-trifluoromethylaniline |

| CAS Number | 763027-00-5 |

| Molecular Formula | |

| Molecular Weight | 191.15 g/mol |

| SMILES | NC1=C(CO)C(C(F)(F)F)=CC=C1 |

| InChI Key | TWQNSHZTQSLJEE-UHFFFAOYSA-N |

3D Conformational Insight

The steric bulk of the

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for parameters lacking open-source empirical citations.

Table 1: Physical Properties

| Property | Value / Range | Confidence / Source |

| Physical State | Solid (Crystalline Powder) | Inferred from MW & H-bonding |

| Melting Point | 85 – 95 °C (Predicted) | Analogous to 2-amino-6-CF3-pyridine (85-89°C) |

| Boiling Point | 265.7 ± 40.0 °C at 760 mmHg | Predicted (ChemicalBook) |

| Density | 1.3 ± 0.1 g/cm³ | Predicted |

| pKa (Amine) | ~2.5 – 3.0 | Predicted (Reduced basicity due to |

| LogP | 1.61 | Predicted (ChemSRC) |

| Solubility | DMSO, Methanol, Ethyl Acetate | High |

| Water Solubility | Low (< 1 mg/mL) | Lipophilic |

Spectral Characteristics (Expected)

-

NMR (DMSO-

-

NMR: Singlet around -60 to -63 ppm (characteristic of Ar-

Synthesis & Experimental Protocols

The most robust route to (2-Amino-6-(trifluoromethyl)phenyl)methanol involves the chemoselective reduction of 2-amino-6-(trifluoromethyl)benzoic acid . While Lithium Aluminum Hydride (

Diagram 1: Synthesis Pathway

The following diagram illustrates the reduction logic and steric environment.

Caption: Chemoselective reduction pathway converting the carboxylic acid moiety to the primary alcohol while preserving the trifluoromethyl and amino groups.

Protocol: Borane-Mediated Reduction

Objective: Synthesis of (2-Amino-6-(trifluoromethyl)phenyl)methanol from 2-amino-6-(trifluoromethyl)benzoic acid.

Reagents:

-

2-Amino-6-(trifluoromethyl)benzoic acid (1.0 eq)

-

Borane-tetrahydrofuran complex (

), 1.0 M solution (2.5 eq) -

Anhydrous THF (Solvent)

-

Methanol (Quenching)

-

10% NaOH / Brine (Workup)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with 2-amino-6-(trifluoromethyl)benzoic acid (e.g., 5.0 g) and anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Add

(1.0 M, 2.5 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution ( -

Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Stir for 1 hour, then heat to reflux (66 °C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) until the acid starting material is consumed.

-

Quenching: Cool the mixture to 0 °C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (100 mL) and wash with 10%

(2 x 50 mL) to remove unreacted acid, followed by Brine (50 mL). -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if necessary.

Handling & Safety (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][1] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Storage Conditions:

-

Store at 2–8 °C (Refrigerate).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.

-

Protect from light.[3]

References

-

ChemicalBook. (2024). (2-Amino-6-(trifluoromethyl)phenyl)methanol Properties and Predicted Data. Retrieved from

-

ChemSRC. (2025). CAS 763027-00-5 Physical Properties and Safety Data. Retrieved from

-

National Institutes of Health (NIH). (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols via LiAlH4 Reduction. PMC9609654. Retrieved from

-

GuideChem. (2024). Structural Data for (2-Amino-6-(trifluoromethyl)phenyl)methanol. Retrieved from

Sources

Technical Sourcing & Handling Guide: (2-Amino-6-(trifluoromethyl)phenyl)methanol

The following technical guide details the sourcing, synthesis, and handling of (2-Amino-6-(trifluoromethyl)phenyl)methanol , a specialized fluorinated building block critical in modern medicinal chemistry, particularly for kinase inhibitor and PROTAC development.

Chemical Profile & Strategic Importance

This compound (CAS: 763027-00-5 ) is a high-value "ortho-substituted" aniline derivative.[1] Its structural uniqueness lies in the steric and electronic clash between the bulky, electron-withdrawing trifluoromethyl group (-CF3) and the nucleophilic amino group (-NH2), flanking a reactive benzylic alcohol.

In drug discovery, this scaffold serves as a privileged intermediate for synthesizing polycyclic heterocycles (e.g., quinazolines, benzoxazines) often found in BTK, EGFR, and other tyrosine kinase inhibitors. The -CF3 group enhances metabolic stability (blocking metabolic soft spots) and lipophilicity, while the amino-alcohol motif allows for rapid cyclization or linker attachment.

Key Chemical Specifications

| Parameter | Technical Specification |

| CAS Number | 763027-00-5 |

| IUPAC Name | (2-Amino-6-(trifluoromethyl)phenyl)methanol |

| Molecular Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 g/mol |

| Appearance | Off-white to pale yellow solid (or viscous oil if impure) |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |

| Key Impurities | 2-Amino-6-(trifluoromethyl)benzoic acid (precursor); Oxidation byproducts (aldehydes) |

| Storage | 2–8°C , Hygroscopic, Store under Argon/Nitrogen |

Supply Chain & Sourcing Strategy

Unlike commodity chemicals, this intermediate is frequently a "made-to-order" item or held in low stock by boutique fluorochemistry specialists. Relying solely on general aggregators (e.g., MolPort, eMolecules) often leads to "ghost inventory" issues where lead times jump from 1 week to 12 weeks post-order.

Supplier Tier Analysis

-

Tier 1: Specialist Fluoro-Chemistry Vendors (Recommended)

-

Examples:Fluorochem (UK), Apollo Scientific , Matrix Scientific , Oakwood Chemical (USA).

-

Pros: Higher likelihood of physical stock; verified in-house QC (NMR/LCMS).

-

Cons: Higher unit price.

-

-

Tier 2: Global Catalog Aggregators

-

Examples:Sigma-Aldrich (Merck) , Fisher Scientific , Combi-Blocks .

-

Pros: Easy procurement systems.

-

Cons: Often re-package from Tier 1 or 3; stock reliability varies.

-

-

Tier 3: Custom Synthesis (CROs)

-

Examples:Enamine , WuXi AppTec , PharmBlock .

-

Pros: Best for scales >10g; fresh batches.

-

Cons: Long lead time (4-8 weeks).

-

Sourcing Decision Logic

The following decision matrix illustrates the optimal sourcing path based on your project phase and required quantity.

Figure 1: Strategic sourcing decision tree for (2-Amino-6-(trifluoromethyl)phenyl)methanol. Prioritize Tier 1 specialists for speed; move to CROs for scale.

Synthesis & Experimental Validation

If commercial stock is unavailable or degraded, in-house synthesis is reliable. The standard route involves the reduction of the corresponding anthranilic acid derivative.

Validated Synthetic Route

Precursor: 2-Amino-6-(trifluoromethyl)benzoic acid (CAS: 83265-53-6) or its methyl ester. Reagent: Lithium Aluminum Hydride (LiAlH₄).[2][3][4][5] Rationale: Borane reagents (BH₃·THF) can sometimes react sluggishly with electron-deficient anilines or form complexes. LiAlH₄ provides a robust reduction of the ester/acid to the alcohol without over-reducing the aromatic ring or defluorinating the CF3 group (under controlled conditions).

Figure 2: Synthetic pathway via hydride reduction. Note the critical Fieser workup step to manage aluminum salts.

Protocol Highlights (Self-Validating System)

-

Setup: Flame-dried glassware, Argon atmosphere. Dissolve precursor in anhydrous THF.

-

Addition: Add LiAlH₄ (2.5 equiv) slowly at 0°C. The CF3 group is electron-withdrawing, making the carbonyl more electrophilic, but the reaction must be controlled to prevent side reactions.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The acid precursor (polar) will disappear; the alcohol (less polar than acid, more polar than non-amino analogs) will appear.

-

Workup: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams LiAlH₄) to generate a granular white precipitate of aluminum salts, ensuring easy filtration and high yield.

Quality Control & Handling

Due to the presence of both an amine and a benzylic alcohol, this compound is susceptible to oxidation (forming the aldehyde/imine) and color degradation.

Analytical Parameters

| Test | Acceptance Criteria | Notes |

| HPLC Purity | > 97.0% (Area %) | UV detection at 254 nm. |

| ¹H NMR | Consistent structure | Look for methylene singlet (-CH ₂OH) ~4.5-4.8 ppm. |

| ¹⁹F NMR | Single peak | Critical to ensure no defluorination occurred. |

| Water (KF) | < 0.5% | Moisture promotes degradation. |

Safety & Storage

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Treat as potentially toxic if swallowed (aniline derivative).

-

Storage: Store at 2°C to 8°C in a tightly sealed container. For long-term storage (>1 month), store under inert gas (Argon) to prevent oxidation of the benzylic position.

References

-

ChemicalBook. (2-amino-6-(trifluoromethyl)phenyl)methanol Product & Supplier Data. Retrieved from ChemicalBook.com. Link

-

National Institutes of Health (NIH) - PubChem. 2-(Trifluoromethyl)benzyl alcohol Compound Summary (Structural Analog Data). Link

-

Biosynth. 2-Amino-5-(trifluoromethyl)benzoic acid (Precursor Data). Link

-

MDPI Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Discusses the medicinal chemistry utility of CF3-benzyl scaffolds. Link

-

Fisher Scientific. Safety Data Sheet: 2-Amino-6-(trifluoromethyl)pyridine (Analogous Hazard Data). Link

Sources

Methodological & Application

Friedel-Crafts reaction with fluorinated benzyl alcohols

Application Note: Strategic Protocols for Friedel-Crafts Alkylation with Fluorinated Benzyl Alcohols

Abstract

This guide details the direct catalytic substitution of fluorinated benzyl alcohols via Friedel-Crafts (FC) alkylation. While benzyl alcohols offer a "green" pathway to diarylmethanes (producing only water as a byproduct), the introduction of fluorine atoms onto the aromatic ring or the benzylic position significantly deactivates the substrate. This document provides validated protocols using Hexafluoroisopropanol (HFIP) as a promoter/solvent and Metal Triflates as Lewis Acid catalysts to overcome the high activation energy barrier of these deactivated electrophiles.

Strategic Analysis: The Fluorine Challenge

The Deactivation Paradox

In standard Friedel-Crafts alkylation, a benzyl alcohol is ionized to a carbocation intermediate.

-

Standard Substrate: Benzyl alcohol

Stabilized Benzyl Cation. -

Fluorinated Substrate: The high electronegativity of fluorine exerts a strong inductive effect (

), destabilizing the developing positive charge at the benzylic position.-

Ortho/Para-F: Offers some resonance stabilization (

), but inductive withdrawal often dominates in the transition state. -

Meta-F: Purely destabilizing (

), making ionization extremely difficult. -

-CF

-

Mechanistic Pathway & Activation

To force the reaction, we must enhance the "leaving group ability" of the hydroxyl group.

Figure 1: Activation Pathways

Caption: Dual activation strategies utilizing H-bonding networks (HFIP) or Lewis Acid coordination to facilitate ionization of electron-deficient alcohols.

Validated Catalytic Systems

We recommend two distinct approaches depending on the substrate's deactivation level and the nucleophile's sensitivity.

System A: HFIP-Promoted (Metal-Free)

-

Best for: Moderately deactivated alcohols (e.g., 4-fluorobenzyl alcohol) and acid-sensitive nucleophiles.

-

Mechanism: HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) acts as a solvent and strong hydrogen-bond donor. It forms a network that stabilizes the leaving hydroxide ion and the incipient carbocation through "solvophobic" acceleration and high ionizing power.

-

Key Advantage: No metal contamination; easy workup (solvent evaporation).

System B: Metal Triflate Catalysis (Bi(OTf) or Fe(OTf) )

-

Best for: Highly deactivated alcohols (e.g., pentafluorobenzyl alcohol, polyfluorinated derivatives).

-

Mechanism: The metal center coordinates strongly to the oxygen, acting as a powerful Lewis acid. The triflate counter-ion is non-nucleophilic, preventing side reactions.

-

Key Advantage: High turnover frequency (TOF) and effectiveness at low loadings (1-5 mol%).

Detailed Experimental Protocols

Protocol A: HFIP-Mediated Alkylation

Reagents:

-

Fluorinated Benzyl Alcohol (1.0 equiv)

-

Nucleophile (Arene, 1.2 – 1.5 equiv)

-

Solvent: HFIP (Hexafluoroisopropanol) [Concentration: 0.2 M]

Step-by-Step:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, weigh out the fluorinated benzyl alcohol (e.g., 1.0 mmol).

-

Solvation: Add HFIP (5.0 mL). Note: HFIP is volatile and corrosive; handle in a fume hood.

-

Addition: Add the nucleophilic arene (e.g., 1,3,5-trimethoxybenzene, xylene) (1.2 mmol).

-

Reaction: Seal the vial and stir at ambient temperature (25 °C) .

-

Optimization: If no reaction is observed after 2 hours by TLC/LCMS, heat to 50 °C .

-

-

Monitoring: Monitor consumption of the alcohol. The reaction typically completes in 2–6 hours.

-

Workup:

-

Evaporate the HFIP under reduced pressure (rotary evaporator). Note: HFIP can be recovered and distilled for reuse.

-

The residue is often pure enough for characterization. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

-

Protocol B: Bi(OTf) Catalyzed High-Performance Alkylation

Reagents:

-

Fluorinated Benzyl Alcohol (1.0 equiv)

-

Nucleophile (Arene, 3.0 equiv or used as solvent)

-

Catalyst: Bismuth(III) Triflate [Bi(OTf)

] (1–5 mol%) -

Solvent: Nitromethane (CH

NO

Step-by-Step:

-

Catalyst Loading: In a flame-dried flask under N

atmosphere, add Bi(OTf) -

Substrate Addition: Add the fluorinated benzyl alcohol (1.0 mmol) and the arene (3.0 mmol) dissolved in the solvent (2.0 mL).

-

Thermal Activation: Heat the mixture to 80 °C (for nitromethane) or reflux (for DCE).

-

Why Heat? The C-F dipoles strengthen the C-O bond; thermal energy is required to cross the activation barrier.

-

-

Quench: Upon completion (monitor via HPLC), cool to room temperature and quench with saturated aqueous NaHCO

. -

Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Dry organics over Na

SO -

Purification: Concentrate and purify via column chromatography.

Data Summary & Substrate Scope

The following table summarizes expected yields based on electronic properties.

| Substrate (Alcohol) | Nucleophile | Method | Temp (°C) | Yield (%) | Notes |

| 4-Fluorobenzyl alcohol | Anisole | A (HFIP) | 25 | 92% | Excellent selectivity (para). |

| 2,4-Difluorobenzyl alcohol | Mesitylene | A (HFIP) | 40 | 85% | Requires mild heating. |

| Pentafluorobenzyl alcohol | Xylene | B (Bi(OTf) | 100 | 78% | Highly deactivated; requires Lewis Acid. |

| 4-(Trifluoromethyl)benzyl alcohol | Benzene | B (Fe(OTf) | 80 | 65% | Strong EWG requires Fe(III) or Bi(III). |

Troubleshooting & Optimization

Figure 2: Decision Logic for Reaction Failure

Caption: Diagnostic flowchart for optimizing Friedel-Crafts reactions with deactivated alcohols.

-

Polyalkylation: If the product is more electron-rich than the starting material (rare with fluorinated substrates, but possible with electron-rich nucleophiles), use a large excess of the nucleophile.

-

Water Management: While the reaction produces water, excessive moisture can deactivate Lewis Acids. Add 3Å Molecular Sieves if using Method B.

Safety & Handling

-

HFIP: Causes severe skin burns and eye damage. It is volatile. Use only in a well-ventilated fume hood.

-

Fluorinated Compounds: While generally stable, avoid contact with strong reducing agents (e.g., LiAlH

) which might defluorinate under extreme conditions. -

Waste: HFIP should be collected in halogenated waste containers.

References

-

Friedel–Crafts Alkylation Reaction with Fluorinated Alcohols as Hydrogen-Bond Donors and Solvents. Source:RSC Advances, 2018.

-

Synthesis of Difluoromethylated Diarylmethanes via Fe(OTf)3-Catalyzed Friedel–Crafts Reaction. Source:Chemical Communications, 2013.

-

Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Electrophiles. Source:ResearchGate / Journal of Organic Chemistry, 2014.

-

Green Chemistry: Metal-Triflate Catalyzed Reactions. Source:Organic Chemistry Portal.[1]

Sources

Application Note: Advanced Synthesis & Structural Optimization of Pan-RAF Inhibitors

This Application Note is designed for medicinal chemists and process development scientists. It focuses on the chemical strategies and synthetic methodologies required to construct pan-RAF inhibitors, specifically Type II inhibitors that target the DFG-out conformation to overcome paradoxical activation.

Focus: Type II Dimer Breakers & The Belvarafenib Scaffold

Executive Summary

The "paradoxical activation" of the MAPK pathway by first-generation BRAF inhibitors (e.g., vemurafenib) necessitates the development of pan-RAF inhibitors . Unlike Type I inhibitors that bind the active (DFG-in) conformation and can induce RAF dimerization in wild-type cells, pan-RAF inhibitors (typically Type II) stabilize the inactive DFG-out conformation, effectively inhibiting both monomeric and dimeric RAF forms.[1]

This guide details the role of advanced synthetic methodologies in accessing these complex scaffolds. We utilize Belvarafenib (HM95573) as a primary case study to demonstrate the critical role of Palladium-catalyzed carbonylation and specialized amide coupling reagents (TCFH) in high-purity synthesis.

Structural Design Principles: The Role of Type II Binding

To synthesize effective pan-RAF inhibitors, one must understand the structural "lock" required to prevent dimerization.

-

Mechanism: Type II inhibitors occupy the ATP binding pocket and extend into the allosteric hydrophobic pocket adjacent to the ATP site.

-

Key Interaction: The inhibitor forces the conserved DFG motif (Asp-Phe-Gly) to flip.[2] The Phenylalanine (F) residue moves out of the hydrophobic pocket ("DFG-out"), creating a steric block that prevents the formation of the active RAF dimer interface.

-

Synthetic Implication: The scaffold requires a "hinge binder" (often a heterocycle) connected via a linker to a "hydrophobic tail" (often a trifluoromethyl-phenyl or similar bulky group) that occupies the DFG pocket.

Pathway & Mechanism Diagram

The following diagram illustrates the transition from active signaling to Type II inhibition.

Caption: Mechanism of Action: Type II inhibitors stabilize the DFG-out conformation, preventing the dimerization responsible for paradoxical pathway activation.[1]

Synthetic Methodology: The Role of Catalysis & Coupling

The synthesis of Belvarafenib features two critical chemical roles:

-

Pd-Catalyzed Carbonylation: Efficiently constructing the thienopyrimidine core.

-

TCFH-Mediated Amidation: A mild, high-yield coupling for the final assembly.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, separating the Thienopyrimidine Core (Fragment A) from the Fluoro-aniline Tail (Fragment B) .

-

Fragment A: 4-amino-thieno[3,2-d]pyrimidine-7-carboxylic acid.

-

Fragment B: 1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-amine.[3]

Detailed Protocol: Synthesis of Belvarafenib

Stage 1: Construction of the Thienopyrimidine Core (Fragment A)

Role: Creating the hinge-binding scaffold.

Reagents:

-

3-amino-4-methylthiophene-2-carboxylate (Starting Material)

-

Formamidine acetate[4]

-

Palladium(II) acetate (Pd(OAc)₂) / Xantphos (Ligand)

-

CO gas (Carbon Monoxide)

Protocol:

-

Cyclization: React 3-amino-4-methylthiophene-2-carboxylate with formamidine acetate in ethanol at reflux (80°C) for 6 hours to yield the thienopyrimidine intermediate.

-

Bromination: Treat the intermediate with NBS (N-bromosuccinimide) in DMF to install a bromide at the C-7 position.

-

Pd-Carbonylation (Critical Step):

-

Charge a high-pressure reactor with the brominated intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and TEA (3.0 eq) in methanol.

-

Pressurize with CO gas (5 bar) and heat to 100°C for 12 hours.

-

Mechanism:[5][6][7][8][9] The Pd catalyst inserts into the C-Br bond, coordinates CO, and undergoes nucleophilic attack by methanol to form the methyl ester.

-

-

Hydrolysis: Saponify the ester using LiOH (aq) in THF/Water to yield Fragment A (Carboxylic Acid).

Stage 2: Final Assembly via TCFH Amide Coupling

Role: Late-stage functionalization avoiding harsh chlorinating agents.

Reagents:

-

Fragment A (Carboxylic Acid)

-

Fragment B (Amine)

-

Coupling Reagent: TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate)[10]

-

Base: N-methylimidazole (NMI)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Protocol:

-

Preparation: Dissolve Fragment A (1.0 eq, 10 mmol) and Fragment B (1.1 eq) in anhydrous MeCN (10 volumes).

-

Activation: Cool the mixture to 0°C. Add NMI (3.5 eq) dropwise. Stir for 10 minutes.

-

Coupling: Add TCFH (1.2 eq) in a single portion. The reaction is initially heterogeneous but may clarify as the activated acyl imidazolium species forms.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC (Target peak: Belvarafenib).

-

Quench & Workup:

-

Add water (20 volumes) dropwise to the reaction mixture to precipitate the product.

-

Filter the solids and wash with water (3x) and cold ethanol (1x).

-

-

Purification: Recrystallize from Ethanol/Water or purify via Prep-HPLC if high purity (>99.5%) is required for biological assays.

Synthetic Workflow Diagram

Caption: Synthetic route highlighting the Pd-catalyzed carbonylation and TCFH-mediated coupling steps.

Analytical Validation & Quality Control

Trustworthiness in synthesis is established through rigorous characterization.

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: Purity > 98% (Area %).

Solubility Formulation (For Biological Assays)

Pan-RAF inhibitors are often lipophilic. Proper formulation is vital for assay consistency.

-

Stock Solution: 10 mM in DMSO.

-

Working Solution (In Vivo/Cellular):

-

10% DMSO (Solubilizer)[4]

-

40% PEG300 (Co-solvent)

-

5% Tween-80 (Surfactant)

-

45% Saline (Diluent) Note: Add solvents in this exact order to prevent precipitation.

-

References

-

Development of Belvarafenib Process: Matcha, K. et al.[10] "An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib." Organic Process Research & Development, 2021.

-

Structural Biology of Type II Inhibitors: Smith, A. et al.[2] "Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib."[2][6] Cell Reports, 2023.

-

Pan-RAF Inhibitor Design: Yuan, J. et al.[4][9][11][12] "Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance." Organic & Biomolecular Chemistry, 2020.

-

Belvarafenib Clinical Data: Kim, T. et al.[11] "Belvarafenib, a novel pan-RAF inhibitor, for BRAF-mutant solid tumors." Nature Medicine, 2019.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Belvarafenib - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: Derivatization of the Amino Group in (2-Amino-6-(trifluoromethyl)phenyl)methanol

Introduction: Strategic Modification of a Privileged Scaffold

(2-Amino-6-(trifluoromethyl)phenyl)methanol is a key building block in contemporary drug discovery and organic synthesis. Its structural motif, featuring a nucleophilic amino group and a reactive benzylic alcohol on a phenyl ring activated by a trifluoromethyl group, offers a versatile platform for the synthesis of a diverse array of complex molecules. The trifluoromethyl group, in particular, is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Derivatization of the amino group is a critical step in harnessing the full synthetic potential of this scaffold, enabling the construction of amides, sulfonamides, carbamates, and ureas, which are prevalent in a wide range of biologically active compounds.[1][3]

This comprehensive guide provides detailed protocols and expert insights into the most effective methods for derivatizing the amino group of (2-Amino-6-(trifluoromethyl)phenyl)methanol. We will delve into the mechanistic underpinnings of each reaction, offering a rationale for the selection of reagents and reaction conditions. Furthermore, this document will serve as a practical resource for researchers, scientists, and drug development professionals, empowering them to confidently and efficiently modify this important synthetic intermediate.

The Influence of the Trifluoromethyl Group

The presence of the trifluoromethyl (-CF3) group on the aromatic ring significantly influences the reactivity of the amino group. As a strong electron-withdrawing group, the -CF3 substituent decreases the electron density of the aromatic ring and, consequently, reduces the basicity and nucleophilicity of the amino group.[1][2] This electronic effect can necessitate more forcing reaction conditions or the use of highly reactive electrophiles for successful derivatization. However, the steric bulk of the ortho-trifluoromethyl group can also provide a degree of steric hindrance, which may influence regioselectivity in certain reactions.[1]

Core Derivatization Strategies: Protocols and Mechanistic Insights

The following sections detail robust and reproducible protocols for the most common and synthetically useful derivatizations of the amino group in (2-Amino-6-(trifluoromethyl)phenyl)methanol.

Acylation: Formation of Amides

The acylation of the amino group to form an amide bond is one of the most fundamental and widely employed transformations in organic synthesis. Amides are stable functional groups that are prevalent in pharmaceuticals and other bioactive molecules.

Protocol 1.1: Acylation using Acyl Chlorides

This protocol describes a general procedure for the acylation of (2-Amino-6-(trifluoromethyl)phenyl)methanol using a representative acyl chloride, benzoyl chloride.

Materials:

-

(2-Amino-6-(trifluoromethyl)phenyl)methanol

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve (2-Amino-6-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst.

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and reagents is crucial to prevent hydrolysis of the acyl chloride and ensure high yields of the desired amide.

-

Aqueous Workup: The sequential washing steps are designed to remove excess pyridine, unreacted benzoyl chloride (as benzoic acid after hydrolysis), and any remaining salts, leading to a cleaner crude product.

Protocol 1.2: Acylation using Carboxylic Acids and Coupling Reagents

Materials:

-

(2-Amino-6-(trifluoromethyl)phenyl)methanol

-

Carboxylic acid of choice (e.g., acetic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dimethylformamide (DMF, anhydrous)

-

Standard workup and purification reagents as described in Protocol 1.1

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP in anhydrous DMF.

-

Add (2-Amino-6-(trifluoromethyl)phenyl)methanol (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer, concentrate, and purify the product as described previously.

Expertise & Experience:

-

The choice of coupling reagent and solvent can significantly impact the reaction outcome. EDC is a water-soluble carbodiimide, which simplifies the removal of the urea byproduct during the aqueous workup.

-

DMAP is a highly effective acylation catalyst, but it should be used in catalytic amounts as it can be difficult to remove during purification.

Sulfonylation: Formation of Sulfonamides

Sulfonamides are another important class of functional groups found in numerous therapeutic agents. They are typically prepared by the reaction of an amine with a sulfonyl chloride.

Protocol 2.1: Sulfonylation using Sulfonyl Chlorides

This protocol outlines the synthesis of a sulfonamide derivative using p-toluenesulfonyl chloride (TsCl).

Materials:

-

(2-Amino-6-(trifluoromethyl)phenyl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Standard workup and purification reagents

Procedure:

-

Dissolve (2-Amino-6-(trifluoromethyl)phenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction to stir at room temperature overnight.

-

Perform an aqueous workup as described in Protocol 1.1 to isolate the crude product.

-

Purify the sulfonamide by column chromatography or recrystallization.

Trustworthiness:

-

The progress of the sulfonylation reaction can be conveniently monitored by TLC, staining with a potassium permanganate solution, which will visualize the sulfonamide product.

-

The formation of the sulfonamide can be confirmed by spectroscopic methods such as NMR and IR. The N-H stretch in the IR spectrum will shift, and the appearance of characteristic SO2 stretches will be observed.

Carbamation: Formation of Carbamates

Carbamates are versatile functional groups that can serve as protecting groups for amines or as key pharmacophores in drug molecules.[4][5]

Protocol 3.1: Carbamate Formation using Chloroformates

This protocol describes the formation of a carbamate using benzyl chloroformate (CbzCl).

Materials:

-

(2-Amino-6-(trifluoromethyl)phenyl)methanol

-

Benzyl chloroformate (CbzCl)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane and water

-

Standard workup and purification reagents

Procedure:

-

Dissolve (2-Amino-6-(trifluoromethyl)phenyl)methanol (1.0 eq) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-3 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the carbamate product by column chromatography.

Authoritative Grounding:

-

The Schotten-Baumann reaction conditions, using a biphasic solvent system with an inorganic base, are often effective for the formation of carbamates from chloroformates.[6] This method is particularly useful for amines that may have limited solubility in non-polar organic solvents.

Urea Formation

Ureas are another important class of compounds with significant biological activity. They can be synthesized by reacting an amine with an isocyanate.

Protocol 4.1: Urea Formation using Isocyanates

Materials:

-

(2-Amino-6-(trifluoromethyl)phenyl)methanol

-

Phenyl isocyanate

-

Tetrahydrofuran (THF, anhydrous)

-

Standard purification reagents

Procedure:

-

Dissolve (2-Amino-6-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous THF.

-

Add phenyl isocyanate (1.05 eq) dropwise to the solution at room temperature.

-

Stir the reaction for 1-2 hours. The product often precipitates from the reaction mixture.

-

If a precipitate forms, collect the solid by filtration, wash with cold THF or ether, and dry.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Causality and Experimental Choices:

-

The reaction between an amine and an isocyanate is typically fast and high-yielding, often proceeding without the need for a catalyst or base.

-

The choice of solvent is important. Aprotic solvents like THF, DCM, or acetonitrile are commonly used.

Data Presentation: Comparison of Derivatization Methods

| Derivatization Method | Electrophile | Base | Typical Yield (%) | Key Advantages | Key Considerations |

| Acylation | Acyl Chloride | Pyridine | 85-95 | High reactivity, readily available reagents | Sensitivity to moisture, formation of HCl byproduct |

| Acylation | Carboxylic Acid | EDC/DMAP | 70-90 | Mild conditions, broad substrate scope | Cost of coupling reagents, removal of byproducts |

| Sulfonylation | Sulfonyl Chloride | TEA/Pyridine | 80-95 | Stable products, important pharmacophore | Can be slower than acylation |

| Carbamation | Chloroformate | NaHCO3 | 80-95 | Forms stable protecting groups | Chloroformates can be toxic and moisture-sensitive |

| Urea Formation | Isocyanate | None | 90-99 | High yields, often no catalyst needed | Isocyanates are reactive and can be hazardous |

Experimental Workflows and Logical Relationships

General Workflow for Amine Derivatization

Caption: General experimental workflow for the derivatization of the amino group.

Decision Tree for Choosing a Derivatization Strategy

Caption: Decision-making guide for selecting an appropriate derivatization method.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All reactions should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Acyl chlorides, sulfonyl chlorides, and chloroformates: These reagents are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere if necessary.

-

Isocyanates: Isocyanates are toxic and can be potent respiratory sensitizers. Handle with extreme caution in a fume hood.

-

Trifluoromethylated compounds: While generally stable, some trifluoromethylated reagents can release hazardous fumes upon decomposition.[7][8][9] Handle with care and avoid heating to high temperatures unless specified in the protocol.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

- Zahra, J. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.

- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7298.

- American Chemical Society. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.

- American Chemical Society. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry.

- National Institutes of Health. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7019.

- American Chemical Society. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters, 23(11), 4252-4257.

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

- ScienceDirect. (2005). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 126(2), 177-187.

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

- ResearchGate. (2018). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Molecules, 23(11), 2843.

- Chemistry LibreTexts. (2024). 16.

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology, 11(20), 6726-6734.

- ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.

- University of Helsinki. (2018).

- Semantic Scholar. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27, 7019.

- ResearchGate. (2008). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. Chinese Journal of Chemical Engineering, 16(4), 629-632.

- American Chemical Society. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 144(23), 10219-10224.

- American Chemical Society. (2018). Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal–Ligand Bifunctional Catalyst [Cp*(6,6′-(OH)2bpy)(H2O)][OTf]2. Organic Letters, 20(15), 4499-4503.

- Google Patents. (2005).

- Google Patents. (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)

- ResearchGate. (2019).

- ResearchGate. (2016). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. European Journal of Organic Chemistry, 2016(1), 128-136.

- Royal Society of Chemistry. (2019).

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.

-

Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

- National Institutes of Health. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1110-1169.

- American Chemical Society. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. ACS Omega, 7(16), 13735-13744.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- PubMed. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry.

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Chemistry LibreTexts. (2023).

- American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1110-1169.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Trifluoromethyl Groups: Exploring Applications of 2,5-Bis(trifluoromethyl)aniline.

- National Institutes of Health. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.

- YouTube. (2021).

- ResearchGate. (2014).

- National Institutes of Health. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Organic & Biomolecular Chemistry, 16(30), 5489-5492.

- Apollo Scientific. (n.d.).

- UT Southwestern. (n.d.). Protecting Groups in Organix Synthesis.

- Chemcess. (2025).

- ChemicalBook. (2024).

- MDPI. (1989). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 24(21), 3908.

- Benchchem. (n.d.).

- Fisher Scientific. (2009). SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane, 0.5M solution in THF.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Application Note: Precision Synthesis of Peptidyl Trifluoromethyl Ketones from Chiral Amino Alcohols

Executive Summary & Strategic Rationale

Trifluoromethyl ketones (TFMKs) are a privileged structural motif in medicinal chemistry, serving as potent, reversible covalent inhibitors of serine and cysteine proteases (e.g., Cathepsin K, Human Leukocyte Elastase, and SARS-CoV-2 3CL protease).[1] The electron-withdrawing effect of the trifluoromethyl (

This guide details the "Oxidation-Trifluoromethylation-Oxidation" (OTO) strategy for synthesizing chiral

Key Advantages of this Protocol:

-

Chiral Pool Utility: Leverages inexpensive, enantiopure amino alcohols.[1]

-

Stereochemical Integrity: Utilizes mild oxidation cycles (Dess-Martin Periodinane) to prevent

-epimerization.[1] -

Scalability: Compatible with batch processing for gram-scale synthesis.[1]

Mechanistic Pathway & Critical Process Parameters[1]

The transformation proceeds through three distinct phases. Understanding the causality in each step is vital for troubleshooting.[1]

-

Phase I (Activation): Oxidation of the N-protected amino alcohol to the corresponding amino aldehyde.[1]

-

Phase II (Nucleophilic Addition): Addition of the trifluoromethyl anion equivalent (

) using the Ruppert-Prakash reagent ( -

Phase III (Final Oxidation): Oxidation of the secondary trifluoromethyl alcohol to the target ketone.[1] Crucial: This step is the most prone to failure due to racemization.[1] The

-proton of a TFMK is highly acidic (

Visual Workflow (DOT Analysis)

Figure 1: The OTO Pathway. Note the equilibrium between the ketone and its hydrate form in the presence of moisture.[1]

Detailed Experimental Protocol

Reagents & Materials[1][3][4][5][6][7][8][9]

-

Substrate: N-Boc or N-Cbz protected amino alcohol (e.g., N-Boc-L-phenylalaninol).[1]

-

Oxidant: Dess-Martin Periodinane (DMP) [15 wt% in DCM].[1] Note: DMP is shock-sensitive; handle with care.[1]

-

CF3 Source: (Trifluoromethyl)trimethylsilane (

, Ruppert-Prakash Reagent).[1] -

Catalyst: Cesium Fluoride (CsF) or TBAF (dried).[1]

-

Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF).[1]

Phase I: Preparation of Amino Aldehyde

Standard Swern oxidation can be used, but DMP is preferred for operational simplicity and milder conditions.[1]

-

Setup: Charge a flame-dried round-bottom flask with N-protected amino alcohol (1.0 equiv) and anhydrous DCM (

). Cool to -

Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion.

-

Reaction: Stir at

to RT for 1–2 hours. Monitor by TLC (Aldehydes stain distinctly with 2,4-DNP).[1] -

Workup: Quench with saturated

/ -

Purification: Flash chromatography (Hex/EtOAc). Note: Amino aldehydes are unstable; proceed immediately to Phase II.

Phase II: Trifluoromethylation ( Addition)

This step installs the

-

Setup: Dissolve the freshly prepared amino aldehyde (1.0 equiv) in anhydrous THF (

). Cool to -

Reagent Addition: Add

(1.2 equiv).[1] -

Initiation: Add a catalytic amount of CsF (10 mol%) or TBAF.[1] Caution: Exothermic.[1]

-

Hydrolysis: Once the aldehyde is consumed (TLC), add

or TBAF solution to cleave the O-Si bond.[1] Stir for 30 mins. -

Isolation: Extract with EtOAc, wash with brine, dry over

. -

Result: You will obtain the Trifluoromethyl Amino Alcohol as a mixture of anti and syn diastereomers.[1]

Phase III: Oxidation to Trifluoromethyl Ketone (The Critical Step)

Warning: Do not use Swern oxidation with triethylamine (base) here.[1] The risk of racemizing the

-

Setup: Dissolve the trifluoromethyl amino alcohol (1.0 equiv) in wet DCM (water accelerates DMP oxidation, but anhydrous is safer for stereochemistry; stick to anhydrous if unsure).

-

Oxidation: Add DMP (1.5 equiv) at

. -

Monitoring: Stir at RT. Reaction is typically fast (30–60 min).[1]

-

Workup (Buffered): Pour mixture into a vigorously stirred solution of sat.

and -

Isolation: Dry organic layer (

), filter, and concentrate. -

Hydrate Management: The product often exists as a hydrate (gem-diol).[1] If a solid forms, it may be the hydrate.[1] To revert to the ketone for analysis, dissolve in toluene and reflux with a Dean-Stark trap, or simply report as the hydrate (biologically active form).[1]

Data Interpretation & Troubleshooting

Quantitative Benchmarks

| Parameter | Target Specification | Common Failure Mode |

| Yield (Phase I) | Over-oxidation to acid (rare with DMP) or instability on column.[1] | |

| Yield (Phase II) | Incomplete silyl deprotection; volatile product loss.[1] | |

| Yield (Phase III) | Epimerization; formation of hydrate that sticks to aqueous layer.[1] | |

| Enantiomeric Excess (ee) | Use of base (Et3N) in Phase III; prolonged workup.[1] |

Diagnostic Signals (NMR)[1]

- NMR:

Troubleshooting "The Racemization Trap"

If your optical rotation is lower than literature values or Chiral HPLC shows <90% ee:

-

Check Phase III Workup: Did you leave the ketone in contact with

for too long? -

Switch Reagents: If DMP fails, use Linderman’s Modification (DMP with catalytic TFA) to accelerate the reaction and maintain an acidic environment.[1]

Decision Tree: Isolation Strategy

Figure 2: NMR-guided isolation logic for Trifluoromethyl Ketones vs. Hydrates.

References

-

Dess, D. B., & Martin, J. C. (1983).[1][3] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][3] The Journal of Organic Chemistry, 48(22), 4155–4156.[1][3] Link[1]

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[1] Synthetic methods and reactions.[1][4][5][6][3][7][2][8][9][10] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with (trifluoromethyl)trimethylsilane (TMS-CF3).[1][5] A trifluoromethylation method with wide synthetic scope. Journal of the American Chemical Society, 111(1), 393–395.[1] Link[1]

-

Linderman, R. J., & Graves, D. M. (1989).[1] Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent. The Journal of Organic Chemistry, 54(3), 661–668.[1] Link[1]

-

Walter, M. W., et al. (2000).[1][10] One-Pot Synthesis of N-Protected Amino Trifluoromethyl Ketones as Hydrated Hydrochloride Salts. The Journal of Organic Chemistry, 65(10), 3241–3243.[1][10] Link[1]

-

Sudarikov, D. V., et al. (2022).[1] Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6701.[1] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]

- 5. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of (2-Amino-6-(trifluoromethyl)phenyl)methanol Synthesis

Executive Summary & Strategic Route Analysis

The synthesis of (2-Amino-6-(trifluoromethyl)phenyl)methanol is a critical transformation often plagued by inconsistent yields (typically <40% in unoptimized runs) and difficult workups. The primary challenges arise from the steric hindrance of the ortho-trifluoromethyl group and the amphoteric nature of the amino-alcohol product, which leads to significant losses during aqueous extraction.

The "Golden Route": Ester Reduction vs. Acid Reduction

While direct reduction of 2-amino-6-(trifluoromethyl)benzoic acid is theoretically possible, our internal data and field reports confirm that reduction of the methyl ester using Lithium Aluminum Hydride (LiAlH

| Feature | Direct Acid Reduction | Ester Reduction (Recommended) |

| Reagent Stoichiometry | High (4.0+ equiv). Carboxylate formation consumes hydride.[1] | Moderate (2.5–3.0 equiv). |

| Solubility | Poor. Amino-acid zwitterions are insoluble in ether/THF. | Excellent. Esters dissolve readily in THF. |

| Reaction Rate | Slow/Stalls. Carboxylate salt deactivates the electrophile. | Fast. Esters are highly electrophilic. |

| Workup | Difficult. Large amounts of aluminum salts trap product. | Manageable. Standard Fieser or Rochelle's salt workup. |

Recommendation: Convert the benzoic acid precursor to Methyl 2-amino-6-(trifluoromethyl)benzoate via standard Fisher esterification (MeOH/H

Detailed Optimization Protocol

Phase 1: Reagent Preparation & Stoichiometry

Critical Parameter: The amino group possesses acidic protons (

Stoichiometry Table:

| Component | Role | Equivalents | Notes |

|---|---|---|---|

| Methyl Ester Precursor | Substrate | 1.0 | Dry thoroughly (azeotrope with toluene if needed). |

| LiAlH

Phase 2: Reaction Execution

-

Setup: Flame-dry a 3-neck round bottom flask. Equip with a N

inlet, addition funnel, and reflux condenser. -

Solvation: Charge LiAlH

solution into the flask and cool to 0°C . -

Addition: Dissolve the methyl ester in THF. Add this solution dropwise to the LiAlH

over 30–45 minutes.-

Why? Controlling the exotherm prevents side reactions and ensures the CF

group remains stable.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 3–5 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The intermediate aldehyde is often visible if the reaction is incomplete. If aldehyde persists after 5 hours, gently reflux for 1 hour.

-

Phase 3: The "Rochelle's Salt" Workup (Crucial Step)

Standard acidic or basic workups often fail here because the amino-alcohol product chelates to aluminum, forming a gelatinous "mush" that traps the product.

-

Quench: Cool to 0°C. Dilute with Et

O. -

Additions:

-

Add Water dropwise (1 mL per gram of LiAlH

). -

Add 15% NaOH (1 mL per gram of LiAlH

). -

Add Water (3 mL per gram of LiAlH

).

-

-

Solubilization: Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2–12 hours at RT.

-

Separation: The layers will separate cleanly. Extract aqueous layer 3x with EtOAc (the product is polar!).

Visual Workflow & Logic

Caption: Optimized decision logic for the synthesis of (2-Amino-6-(trifluoromethyl)phenyl)methanol, highlighting the critical esterification and Rochelle's salt workup steps.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<40%) despite complete consumption of starting material.

Diagnosis: The product is likely trapped in the aluminum salts or lost in the aqueous layer during extraction.

-

Solution A (Solubility): The product is an amino-alcohol and is moderately polar. Ensure you extract the aqueous layer at least 3–4 times with Ethyl Acetate (EtOAc), not just Diethyl Ether.

-

Solution B (Chelation): If you used a standard Fieser workup (Water/NaOH/Water) and filtered off a white solid, re-suspend that solid in refluxing THF or EtOAc for 30 minutes and filter again. Up to 30% of the product can be adsorbed on the salts [1].

Issue 2: The reaction stalls at the aldehyde intermediate.

Diagnosis: The intermediate aldehyde (2-amino-6-(trifluoromethyl)benzaldehyde) is less reactive due to the electron-donating amino group and steric crowding from the CF

-

Solution: Increase LiAlH

to 3.5 equivalents. If stalling persists at RT, heat the reaction to a gentle reflux (

Issue 3: "Gelatinous" emulsion during workup that won't separate.

Diagnosis: Formation of stable Aluminum-Nitrogen complexes.

-

Solution: Do not filter. Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) roughly equal in volume to the reaction mixture. Stir vigorously until two clear, distinct layers form. This can take 2–12 hours but guarantees high recovery [3].

Issue 4: Unknown impurities in the NMR.

Diagnosis: If the reaction was run too hot or too long, you may see defluorination (rare) or polymerization of the intermediate imine.

-

Solution: Keep the initial addition strictly at 0°C. Do not let the reaction exceed 30°C unless driving the final 5% conversion. Ensure the starting ester is free of residual acid, which can cause local heating.

References

-

BenchChem Technical Support. "Synthesis of 4-Aminobenzyl Alcohol: Troubleshooting & Optimization." BenchChem Knowledge Base. Accessed October 2023. Link

-

Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. Link

-

Organic Chemistry Portal. "Reduction of Carboxylic Esters: Rochelle's Salt Workup." Organic Chemistry Portal. Link

-

National Institutes of Health (NIH). "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols." PubMed Central. Link

Sources

- 1. reddit.com [reddit.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of (2-Amino-6-(trifluoromethyl)phenyl)methanol

The following technical guide addresses the purification and troubleshooting of (2-Amino-6-(trifluoromethyl)phenyl)methanol (CAS: 763027-00-5).

This response is structured as a Technical Support Center resource, designed for immediate application in a research setting.

Ticket ID: PUR-CF3-BNZ-OH Assigned Specialist: Senior Application Scientist Status: Active Subject: Troubleshooting isolation, yield loss, and purity issues.[1]

Executive Summary & Compound Profile

(2-Amino-6-(trifluoromethyl)phenyl)methanol is a densely functionalized intermediate often used as a scaffold for benzoxazines and quinazolines.[1] Its purification is complicated by three factors:

-

Amphiphilic Nature: The basic amine and polar hydroxyl group create water solubility issues during aqueous workup.[2]

-

Steric Crowding: The 2-amino and 6-trifluoromethyl groups flank the benzylic position, hindering crystallization and potentially retarding derivatization.[1]

-

Electronic Effects: The electron-withdrawing

group (meta to the amine) lowers the

Physicochemical Profile (Reference Data)

| Property | Value / Characteristic | Implication for Purification |

| CAS | 763027-00-5 | Verification key.[1] |

| Physical State | Solid (Off-white to pale yellow) | Recrystallization is viable.[1] |

| Solubility (Org) | High: EtOAc, DCM, MeOH | Good for extraction.[1][2] |

| Solubility (Aq) | Moderate (pH dependent) | Risk of loss to aqueous phase at neutral pH.[2] |

| Basicity | Weakly basic aniline | Requires |

Core Purification Protocols

Protocol A: The "Happy Path" (Standard Workup)

Recommended for crude mixtures derived from

The Critical Step: Quenching Aluminum Salts The most common failure point is the formation of aluminum emulsions that trap the product.[1][2] Do not use simple acid/water quenches.[1][2]

Procedure:

-

Fieser Quench: Dilute reaction mixture with

(3x reaction volume). Cool to -

Add reagents in this strictly sequential ratio per 1 g of

used:- (aq)[2]

-

Agitation: Warm to room temperature (RT) and stir vigorously for 30 minutes until a white, granular precipitate forms.

-

Filtration: Filter through a pad of Celite. Wash the cake with copious warm EtOAc.

-

Evaporation: Concentrate the filtrate to obtain the crude solid.

Protocol B: Purification Decision Matrix

Use this workflow to determine the next step after obtaining the crude material.[1][2]

Caption: Decision tree for selecting the optimal purification method based on crude purity.

Troubleshooting Guide (FAQ Format)

Issue 1: "I have a sticky brown oil that won't solidify."

Diagnosis: Residual solvent or trace impurities (often unreduced ester or oxidation byproducts) are preventing crystal lattice formation.[2] The

Solution: The HCl Salt Trick

-

Dissolve the crude oil in a minimum amount of

or -

Add

in ether (or bubble dry HCl gas) dropwise. -

The hydrochloride salt of the amine should precipitate as a white solid.[2]

-

Filter and Wash: Collect the salt and wash with

to remove non-basic impurities (unreacted ester).[2] -

Freebasing (Optional): If the free base is required, suspend the salt in EtOAc and wash with saturated

. Dry and evaporate.[2]

Issue 2: "My yield is very low (<40%) after aqueous workup."

Diagnosis: The product is amphiphilic.[1][2] The amino alcohol functionality allows it to hydrogen bond with water, and the

Solution: pH Optimization

-

Target pH: The aqueous phase must be adjusted to pH 9–10 .

-

Reasoning: The anilinium ion (

) must be fully deprotonated.[2] However, avoid extremely high pH ( -

Salting Out: Saturate the aqueous phase with

(brine) before the final extraction.[2] Use THF/EtOAc (1:1) instead of pure EtOAc for better extraction efficiency.[2]

Issue 3: "I see a spot running just above my product on TLC."

Diagnosis: This is likely the unreacted starting material (ester or carboxylic acid) or an aldehyde intermediate (if reduction was incomplete).[2]

Solution: Flash Chromatography Parameters

-

Stationary Phase: Silica Gel (

).[2] -

Mobile Phase: Hexane : EtOAc.

-

Modifier: Add

to the mobile phase if the amine streaks on the column (tailing).

Advanced Mechanistic Insight

The "Ortho-Effect" in Reduction

When reducing 2-amino-6-(trifluoromethyl)benzoic acid , the steric bulk of the

Implication: The "Fieser" workup (Protocol A) is critical because it relies on the formation of granular aluminates.[2] If you use a simple acid quench (

Caption: Mechanism of ligand exchange during Fieser workup releasing the sterically hindered product.

References

-

Chemical Identification & Properties

-

Analogous Reduction Protocols (Org. Syn.)

-

Trifluoromethylated Amino Alcohol Synthesis

-

General Workup of Aluminum Hydride Reductions

Sources

- 1. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (2-amino-6-(trifluoromethyl)phenyl)methanol price,buy (2-amino-6-(trifluoromethyl)phenyl)methanol - chemicalbook [m.chemicalbook.com]

- 4. (2-amino-6-(trifluoromethyl)phenyl)methanol | 763027-00-5 [amp.chemicalbook.com]

- 5. 763027-00-5 | MFCD11847528 | (2-Amino-6-trifluoromethyl-phenyl)-methanol | acints [acints.com]

Technical Support Center: Preventing Degradation of Amino Alcohols During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with amino alcohols. The stability of these critical reagents is paramount for reproducible and accurate experimental outcomes. This document provides in-depth, experience-driven guidance on preventing, identifying, and troubleshooting the degradation of amino alcohols during storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding amino alcohol stability.

Q1: What are the primary causes of amino alcohol degradation during storage?

A1: Amino alcohol degradation is primarily driven by two environmental factors: oxygen and carbon dioxide.[1][2]

-

Oxidation: The amine functional group is susceptible to oxidation, which can lead to the formation of various degradation products, including amino acids and other oxidized species.[1][2] This process is often accelerated by exposure to light and elevated temperatures.

-

Reaction with Carbon Dioxide: Amino alcohols are basic compounds and readily react with atmospheric carbon dioxide (CO2). This acid-base reaction forms carbamate salts, which can alter the pH, purity, and reactivity of the amino alcohol. In aqueous solutions, this can lead to the formation of corrosive compounds.[3]

Q2: I've noticed my amino alcohol has turned yellow/brown. What does this mean?

A2: A color change, typically to a yellow or brown hue, is a common visual indicator of degradation. This discoloration is often a result of oxidation. While a slight color change may not significantly impact all applications, it signals that the material is no longer at its highest purity and that preventative storage measures may have been inadequate. For sensitive applications, such as in pharmaceutical development, using discolored reagents is not recommended.

Q3: How should I store my amino alcohols for maximum stability?

A3: Proper storage is the most critical factor in preventing degradation. The core principles are to minimize exposure to air, moisture, light, and heat.

-

Inert Atmosphere: For long-term stability and to prevent color development, it is strongly recommended to store amino alcohols under an inert atmosphere, such as nitrogen or argon.[4] This displaces the oxygen and carbon dioxide that drive the primary degradation pathways.

-

Temperature Control: Store containers in a cool, dry, and well-ventilated area, avoiding direct sunlight.[4][5][6] Refrigerated storage (2-8°C) is often recommended to slow the rate of potential degradation reactions.[7][8]

-

Proper Sealing: Always use containers with tight-fitting seals. Screw caps with conical polyethylene or Teflon inserts are highly effective at preventing atmospheric contamination.[9] For added protection, the cap can be sealed with Parafilm®.[9]

Q4: What is the typical shelf-life of an amino alcohol like monoethanolamine (MEA)?

A4: Under ideal conditions, such as in an unopened, properly sealed drum, an amino alcohol like monoethanolamine can have a shelf-life of 24 months.[4] However, once the container is opened and exposed to the atmosphere, the stability can decrease significantly. It is best practice to re-evaluate the quality of the material after this period, or if any signs of degradation are observed.[4]

Section 2: Troubleshooting Guide

This section provides a logical workflow for identifying and addressing potential degradation.

Issue: Suspected Contamination or Degradation

Symptom 1: Visual Changes

-

Observation: The material has changed from colorless to yellow or brown. There may be visible particulate matter.

-

Probable Cause: Oxidation. The longer the material has been opened and the more headspace in the container, the more likely this is to occur.

-

Action Plan:

-

Do not use the material for sensitive experiments where purity is critical.

-

If the material is still needed, consider purification (e.g., distillation), but this is often not practical for small lab quantities.

-

The most reliable action is to discard the degraded material according to your institution's safety protocols and obtain a fresh bottle.

-

Review your storage procedures (see Section 3) to prevent recurrence.

-

Symptom 2: Inconsistent Experimental Results

-

Observation: Reactions are not proceeding as expected, yields are lower, or unexpected side products are forming.

-

Probable Cause: A loss of purity in the amino alcohol due to degradation. The formation of carbamates from CO2 exposure can alter the molarity and reactivity of the amine.

-

Action Plan:

-

Qualify Your Reagent: Perform a quality control check on the amino alcohol. A simple titration can determine the concentration of the active amine. For more detailed analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify degradation products.[10]

-

Compare to a New Standard: If possible, repeat a small-scale experiment using a fresh, unopened bottle of the same amino alcohol and compare the results.

-

Implement Inert Gas Blanketing: If you frequently use a specific amino alcohol, consider setting up a system to blanket the bottle with nitrogen or argon after each use.

-

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for suspected amino alcohol degradation.

Section 3: Best Practices & Protocols

Adhering to strict protocols for handling and storage is the most effective way to ensure the long-term stability of your amino alcohols.

Protocol 1: Optimal Storage of a New Amino Alcohol Bottle

-

Log Receipt: Upon receiving the new bottle, log the date of receipt.

-

Inspect Seal: Ensure the manufacturer's seal is intact. If the seal is broken, do not accept the product.

-

Choose Location: Select a storage location that is cool, dark, dry, and well-ventilated.[5][6] Avoid storing in fume hoods or areas exposed to direct sunlight.[5] A dedicated, properly labeled cabinet is ideal.[11]

-

Temperature: For many common amino alcohols like ethanolamine, storage at controlled room temperature (15-25°C) is acceptable for unopened containers. However, for maximum shelf-life, especially after opening, refrigeration (2-8°C) is recommended.[7][8]

Protocol 2: Handling After First Use

The moment a bottle is opened, its contents are exposed to the atmosphere, and the risk of degradation begins.

-

Minimize Exposure Time: Open the bottle only for the time required to dispense the needed amount.

-

Inert Gas Purge (Gold Standard):

-

Have a cylinder of dry nitrogen or argon with a regulator and a long, flexible tube (e.g., Tygon®) ready.

-

After dispensing the liquid, gently insert the tube into the headspace of the bottle (do not put it into the liquid).

-

Allow a gentle stream of the inert gas to flow for 10-15 seconds to displace the air.

-

Quickly remove the tube and immediately seal the cap tightly.

-

-

Sealing:

-

Log Opening: Write the date the bottle was first opened directly on the label. This helps track the potential exposure of the reagent over time.

-

Return to Storage: Promptly return the bottle to its designated cool, dark storage location.[5]

Protocol 3: Basic Quality Control via Titration

This protocol provides a simple method to check the purity of a primary or secondary amino alcohol by determining the concentration of the basic amine group.

-

Prepare Titrant: Accurately prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

-

Prepare Sample:

-

Accurately weigh approximately 0.2-0.3 g of the amino alcohol into a clean 250 mL Erlenmeyer flask.

-

Add 50 mL of deionized water and 2-3 drops of a suitable indicator (e.g., Bromocresol green).

-

-

Titrate: Titrate the amino alcohol solution with the standardized 0.1 M HCl until the endpoint is reached (the color of the indicator will change from blue to green/yellow).

-

Calculate Purity:

-

Purity (%) = (V_HCl * M_HCl * MW_AA) / (W_AA * 10)

-

Where:

-

V_HCl = Volume of HCl used (mL)

-

M_HCl = Molarity of HCl (mol/L)

-

MW_AA = Molecular Weight of the amino alcohol ( g/mol )

-

W_AA = Weight of the amino alcohol sample (g)

-

-

-

Compare: Compare the calculated purity to the specification on the manufacturer's Certificate of Analysis. A significant deviation indicates degradation.

Data Presentation: Stability Under Various Conditions

The following table summarizes the expected stability of a typical primary amino alcohol (e.g., ethanolamine) under different storage scenarios.

| Storage Condition | Atmosphere | Temperature | Expected Stability | Primary Degradation Pathway |

| Ideal | Inert (Nitrogen/Argon) | 2-8°C | High (>24 months) | Minimal |

| Good | Tightly Sealed | 15-25°C | Moderate (6-12 months) | Slow Oxidation & CO2 absorption |

| Poor | Loosely Capped | 15-25°C | Low (Weeks to months) | Rapid Oxidation & CO2 absorption |

| Worst-Case | Open to Air | >25°C, in Light | Very Low (<1 month) | Accelerated Oxidation & CO2 absorption |

Visualization of Degradation Pathways

Caption: Primary degradation pathways for amino alcohols in storage.

References

-

Degradation of amino acids | PDF - Slideshare. Available at: [Link]

-

Drug degradation pathways - Pharmaceutical - Pharmacy 180. Available at: [Link]

-

Chapter 04: Proper Storage of Chemicals in Laboratories - UNC Policies. Available at: [Link]

-

How To Properly Store Chemicals in a Lab - OnePointe Solutions. Available at: [Link]

-

18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. Available at: [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews. Available at: [Link]

-

Amino Acids Degradation/ Protein Catabolism - YouTube. Available at: [Link]

-